molecular formula C15H18FNO4 B2873957 7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid CAS No. 2058040-90-5

7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid

Cat. No. B2873957
CAS RN: 2058040-90-5
M. Wt: 295.31
InChI Key: ZENWYTWAGCYQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C15H18FNO4 and its molecular weight is 295.31. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Studies have synthesized and evaluated various fluoroquinolone derivatives for their antimycobacterial activities against Mycobacterium tuberculosis and multidrug-resistant strains. Compounds with specific substitutions on the fluoroquinolone scaffold have shown significant in vitro and in vivo activity, highlighting the potential of fluoroquinolone derivatives in developing new antimicrobial agents (Senthilkumar et al., 2009). Additionally, novel compounds designed for respiratory tract infections exhibited potent antibacterial activity against a range of pathogens, including multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).

Photophysical Properties

Research into the photochemistry of fluoroquinolones has revealed insights into their behavior under light irradiation. For example, the photoreaction of norfloxacin and its derivatives in aqueous solution forms hydroxy derivatives through a photonucleophilic aromatic substitution mechanism. This reaction is influenced by the excited state and the presence of hydroxide anions, which is critical for understanding the photostability and photodegradation pathways of fluoroquinolones (Cuquerella et al., 2004).

Synthesis of Novel Compounds

Innovative synthetic methods have been developed to create new fluoroquinolone derivatives with potential biological activities. For instance, the synthesis of tetracyclic fluoroquinolones as antibacterial and anticancer agents demonstrates the versatility of fluoroquinolone scaffolds in drug development. These compounds have been tested for their antimicrobial and antiproliferative activity, showing promise as dual-acting chemotherapeutics (Al-Trawneh et al., 2010).

properties

IUPAC Name

7-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-5-4-9-6-11(13(18)19)12(16)7-10(9)8-17/h6-7H,4-5,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENWYTWAGCYQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid

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